Beryllium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

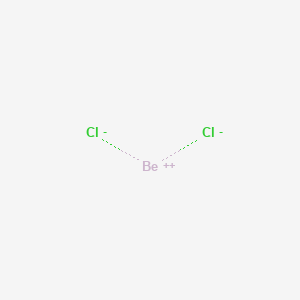

Beryllium chloride (BeCl₂) is an inorganic compound with a molar mass of 79.91 g/mol and a melting point of 399°C . It exists as a linear molecule in the gas phase and forms polymeric or dimeric structures in the solid state, depending on temperature and phase . Unlike typical Group 2 metal chlorides, BeCl₂ exhibits covalent bonding due to beryllium’s high charge density and small ionic radius, which polarizes the chloride ions . It is hygroscopic, soluble in polar solvents like water (forming acidic solutions), and acts as a Lewis acid, catalyzing Friedel-Crafts reactions . Industrially, it is synthesized via direct chlorination of beryllium metal or carbothermal reduction of beryllium oxide .

Scientific Research Applications

Scientific Research Applications

Beryllium chloride is utilized in several research areas, particularly in the fields of chemistry and biology.

1.1 Organic Synthesis

- This compound serves as a catalyst in Friedel-Crafts reactions, which are essential for the synthesis of aromatic compounds. It aids in the formation of carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical production .

1.2 Genotoxicity Studies

- Research has demonstrated that this compound can induce oxidative DNA damage and chromosomal aberrations in animal models. For instance, studies involving mice showed significant increases in DNA strand breaks and micronuclei formation after exposure to this compound, indicating its potential genotoxic effects .

1.3 Electrolysis and Material Science

- This compound is a precursor for the electrolysis of beryllium metal, facilitating the production of high-purity beryllium for various applications, including aerospace materials and nuclear reactors .

Industrial Applications

This compound finds extensive use in various industrial processes:

Health Implications

The exposure to this compound has raised health concerns due to its genotoxic properties:

3.1 Chronic Beryllium Disease

- Long-term exposure to beryllium compounds, including this compound, has been linked to chronic beryllium disease (CBD), an immune system disorder. Studies indicate that sensitization can occur within weeks of exposure, leading to serious health risks over time .

3.2 Protective Measures

- Investigations into protective agents against beryllium toxicity have shown that substances like selenium combined with vitamins A, C, and E can mitigate some genotoxic effects observed with this compound exposure .

Case Studies

Several case studies highlight the applications and implications of this compound:

- Study on Genotoxicity : A study conducted on mice exposed to varying doses of this compound revealed dose-dependent increases in chromosomal aberrations and sperm abnormalities, emphasizing the compound's potential risks when handling or using it in industrial processes .

- Electrolysis Research : Research on the electrolysis process using molten this compound demonstrated successful methods for producing ultrafine beryllium particles, showcasing its importance in materials science and engineering applications .

Mechanism of Action

The mechanism of action of beryllium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biomolecules, potentially leading to biological effects. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby affecting the activation of the E2F transcription factor .

Comparison with Similar Compounds

Comparison with Group 2 Chlorides (MgCl₂, CaCl₂)

Key Differences :

- BeCl₂’s covalent nature contrasts sharply with the ionic character of MgCl₂ and CaCl₂, evidenced by its lower melting point and solubility in organic solvents .

- Hydrolysis of BeCl₂ produces acidic solutions (Be²⁺ + 2H₂O → Be(OH)₂ + 2H⁺), while MgCl₂ and CaCl₂ form neutral or weakly acidic solutions due to weaker polarization .

Diagonal Relationship with Aluminium Chloride (AlCl₃)

Similarities :

- Both form dimers (Be₂Cl₄ and Al₂Cl₆) in the gas phase and exhibit strong Lewis acidity due to electron-deficient central atoms .

- Their carbides (Be₂C and Al₄C₃) release methane upon hydrolysis .

Differences :

- AlCl₃ sublimes at lower temperatures and has a more pronounced layered structure in the solid state compared to BeCl₂’s polymeric forms .

Comparison with Other Beryllium Halides (BeF₂, BeBr₂)

Key Insights :

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for anhydrous beryllium chloride, and how do reaction conditions influence yield and purity?

Anhydrous BeCl₂ is synthesized via:

- Direct reaction of beryllium metal with chlorine gas at ~250°C .

- Carbothermal reduction of beryllium oxide (BeO) with chlorine and carbon at 700–900°C .

- Reaction of beryllium with dilute hydrochloric acid (HCl), followed by dehydration . Methodological Note: Control moisture rigorously, as BeCl₂ hydrolyzes readily. Use inert atmospheres (e.g., argon) and high-purity reagents to minimize oxide impurities. Yield optimization requires precise temperature control and stoichiometric excess of chlorine in gas-phase reactions .

Q. How is the molecular weight of this compound calculated, and what atomic data are critical for accurate determination?

The molecular weight (79.92 g/mol) is derived from:

- Atomic weight of Be: 9.012 g/mol (1 atom).

- Atomic weight of Cl: 35.45 g/mol (2 atoms). Formula: Molecular weight=9.012+(35.45×2)=79.912g/mol. Use IUPAC-recommended atomic weights and verify via mass spectrometry for precision .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and closed-toe shoes. Use ANSI-approved goggles and face shields for splash protection .

- Ventilation: Conduct work in fume hoods with HEPA-filtered local exhaust to prevent inhalation of toxic dust .

- Decontamination: Wash skin with pH-neutral soap immediately after potential exposure. Avoid dry sweeping; use wet methods or HEPA vacuums for cleanup .

- Regulated Zones: Establish marked areas for BeCl₂ use, with restricted access and hazard signage .

Q. How does this compound interact with polar solvents, and what factors influence its solubility?

BeCl₂ is highly soluble in polar solvents (e.g., water, ethanol, pyridine) due to its covalent yet polar nature. In water, it hydrolyzes to form HCl and Be(OH)₂, but solubility (71.5 g/100 g at 25°C) is pH-dependent . Methodological Note: For non-aqueous studies, use anhydrous solvents like diethyl ether, where BeCl₂ forms stable complexes (e.g., [BeCl₂(OEt₂)₂]) .

Advanced Research Questions

Q. How can the electrochemical behavior of beryllium in chloride-rich environments inform corrosion mitigation strategies?

Cyclic polarization studies show that polycrystalline beryllium exhibits a passive oxide layer in chloride solutions. The passive range (ΔE between corrosion and breakdown potentials) is pH-dependent but insensitive to chloride concentration (up to 1 M), contradicting assumptions about chloride aggressiveness . Experimental Design: Use electrochemical impedance spectroscopy (EIS) to quantify oxide stability and correlate with microstructure (e.g., grain boundaries in polycrystalline samples) .

Q. What methodologies are effective in resolving contradictions in BeCl₂’s catalytic activity for Friedel-Crafts reactions?

BeCl₂’s Lewis acidity enables alkylation and acylation reactions, but inconsistent yields arise from moisture sensitivity and substrate specificity. Optimization Strategies:

- Pre-dry substrates and solvents (e.g., molecular sieves).

- Combine with co-catalysts (e.g., AlCl₃) to enhance electrophilicity.

- Monitor reaction progress via in situ Raman spectroscopy to detect intermediate complexes .

Q. How can molecular orbital (MO) theory explain the linear geometry and hybridization of BeCl₂?

BeCl₂ adopts a linear structure (sp hybridization) due to:

- Be’s empty 2p orbitals accepting electron density from Cl’s lone pairs.

- MO diagrams show σ-bonding via overlap of Be’s sp hybrid orbitals with Cl’s 3p orbitals. Advanced Analysis: Use computational methods (DFT or ab initio) to visualize MOs and assess bond polarity. Experimental validation via X-ray diffraction confirms bond lengths (~180 pm) and angles (180°) .

Q. What spectroscopic techniques are most effective for characterizing this compound in aqueous systems?

- Raman Spectroscopy: Identifies vibrational modes of [Be(H₂O)₄]²⁺ complexes in solution. Peaks at 525 cm⁻¹ (symmetric Be-O stretch) and 340 cm⁻¹ (bending modes) confirm tetrahedral hydration .

- NMR: Limited utility due to Be’s quadrupolar nucleus (⁹Be), but ¹H NMR can probe ligand exchange kinetics in BeCl₂-ether complexes .

Q. How can thermochemical cycles reconcile discrepancies in beryllium purification via chloride vs. bromide routes?

Bromide pathways (Be + HBr → BeBr₂) are thermodynamically favored over chloride routes (ΔG° more negative), but industrial scalability favors chloride due to lower cost and easier handling. Computational Approach: Compare Gibbs free energy (ΔG) of BeCl₂ and BeBr₂ formation using software like Gaussian or COMSOL, factoring in sublimation enthalpies and reaction yields .

Q. What experimental controls are critical when studying BeCl₂’s hydrolysis kinetics under varying humidity?

Properties

CAS No. |

7787-47-5 |

|---|---|

Molecular Formula |

BeCl2 |

Molecular Weight |

79.92 g/mol |

IUPAC Name |

beryllium;dichloride |

InChI |

InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |

InChI Key |

LWBPNIJBHRISSS-UHFFFAOYSA-L |

impurities |

Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |

SMILES |

[Be+2].[Cl-].[Cl-] |

Canonical SMILES |

[Be+2].[Cl-].[Cl-] |

boiling_point |

968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |

Color/Form |

White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |

density |

1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |

melting_point |

824 °F (USCG, 1999) 415 °C 399 °C |

Key on ui other cas no. |

7787-47-5 |

physical_description |

Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

solubility |

In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |

Synonyms |

eryllium chloride beryllium chloride ((7)BeCl2) |

vapor_pressure |

1 mm Hg at 291 °C (sublimes) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.